An In-depth Technical Guide to the Chemical Properties of 4,6-dimethyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 4,6-dimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4,6-dimethyl-1H-indole-2-carboxylic acid. This document collates available data on its physicochemical characteristics, spectral properties, and synthetic methodologies. Furthermore, it explores the potential biological activities of the broader class of indole-2-carboxylic acids, providing context for its potential applications in drug discovery and development, particularly as an antagonist for the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of HIV-1 integrase. Detailed experimental protocols and visual diagrams of synthetic pathways and potential mechanisms of action are included to support further research and application.
Chemical Properties
4,6-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound featuring a bicyclic indole core structure with methyl substituents at the 4 and 6 positions and a carboxylic acid group at the 2 position.
Physicochemical Data
A summary of the key physicochemical properties of 4,6-dimethyl-1H-indole-2-carboxylic acid is presented in Table 1. Data for the parent compound, indole-2-carboxylic acid, is included for comparison where specific data for the dimethylated analog is not available.
Table 1: Physicochemical Properties
| Property | Value (4,6-dimethyl-1H-indole-2-carboxylic acid) | Value (Indole-2-carboxylic acid) |
| Molecular Formula | C₁₁H₁₁NO₂[1] | C₉H₇NO₂ |
| Molecular Weight | 189.21 g/mol | 161.16 g/mol |
| CAS Number | 383132-27-2[2] | 1477-50-5 |
| Appearance | Solid (predicted) | Solid |
| Melting Point | Not available | 202-206 °C |
| Boiling Point | Not available | Not available |
| pKa | Not available | Not available |
| Predicted XlogP | 2.6[1] | 2.3 |
Solubility
Spectral Data
Detailed experimental spectral data for 4,6-dimethyl-1H-indole-2-carboxylic acid is limited. The following are predicted and characteristic spectral features based on its structure and data from related compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring, singlets for the two methyl groups, a signal for the proton at the 3-position of the indole ring, and broad singlets for the N-H and carboxylic acid O-H protons. The aromatic protons will exhibit splitting patterns dependent on their positions. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. The acidic proton of the carboxylic acid group is expected to be significantly deshielded, appearing in the 10-13 ppm region.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the eleven carbons. The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region. Aromatic carbons will appear between 100-150 ppm. The carbons of the two methyl groups will be observed in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A strong carbonyl (C=O) stretching absorption is expected between 1680-1710 cm⁻¹ for the dimerized acid. C-H stretching from the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The N-H stretch of the indole ring typically appears as a sharp to medium band around 3300-3500 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 189.[1] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[3] Predicted adducts include [M+H]⁺ at m/z 190.08626, [M+Na]⁺ at m/z 212.06820, and [M-H]⁻ at m/z 188.07170.[1]
Synthesis and Reactivity
Indole-2-carboxylic acids are commonly synthesized via the Fischer indole synthesis or the Reissert indole synthesis.
General Synthetic Pathways
A prevalent method for synthesizing indole-2-carboxylic acid derivatives is the Fischer indole synthesis. This reaction involves the cyclization of an arylhydrazone of an α-keto acid (like pyruvic acid) under acidic conditions.[4][5] The Japp-Klingemann reaction can be employed to generate the necessary hydrazone intermediate from a β-keto ester and an aryl diazonium salt, which is then subjected to Fischer indole cyclization.[6][7][8][9]
Another established route is the Reissert indole synthesis, which involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid ester, which can then be hydrolyzed.[2]
The final step in many syntheses is the alkaline hydrolysis of the corresponding ethyl or methyl ester to yield the carboxylic acid.[6][10]
Experimental Protocols
While a specific protocol for 4,6-dimethyl-1H-indole-2-carboxylic acid is not detailed in readily available literature, a general procedure based on the synthesis of related indole-2-carboxylates is provided below. This protocol involves the initial formation of the ethyl ester followed by hydrolysis.
Protocol 1: Synthesis of Ethyl 4,6-dimethyl-1H-indole-2-carboxylate via Fischer Indole Synthesis
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Hydrazone Formation: To a solution of 3,5-dimethylphenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl pyruvate. The mixture is stirred at room temperature until the hydrazone precipitates. The solid is collected by filtration and washed.
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Cyclization: The dried hydrazone is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. The mixture is heated (e.g., 80-100 °C) for several hours and monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Hydrolysis to 4,6-dimethyl-1H-indole-2-carboxylic acid
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Saponification: Ethyl 4,6-dimethyl-1H-indole-2-carboxylate is suspended in an alcoholic solvent (e.g., ethanol or methanol). An aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.
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Reaction: The mixture is heated to reflux and stirred for several hours until TLC indicates the complete consumption of the starting ester.
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Acidification and Isolation: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed thoroughly with water, and dried to afford the final product.
Biological Activity and Potential Applications
While specific biological data for 4,6-dimethyl-1H-indole-2-carboxylic acid is scarce, the indole-2-carboxylic acid scaffold is a known pharmacophore with significant activity in several areas of drug discovery.
NMDA Receptor Antagonism
Indole-2-carboxylic acid (I2CA) and its derivatives are known to act as competitive antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3][4][11] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Overactivation of this receptor is implicated in excitotoxic neuronal damage associated with conditions like stroke and epilepsy.[4] By blocking the glycine co-agonist site, I2CA derivatives can inhibit NMDA receptor activation, thus offering a potential therapeutic avenue for neurological disorders characterized by excitotoxicity.[4][11]
HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase.[5][12] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[12] The inhibitory mechanism is believed to involve the chelation of essential magnesium ions within the enzyme's active site by the indole core and the C2 carboxyl group.[5][12] This prevents the strand transfer step of integration, thereby halting viral replication. The development of potent and selective HIV-1 integrase inhibitors is a key strategy in antiretroviral therapy.
References
- 1. PubChemLite - 4,6-dimethyl-1h-indole-2-carboxylic acid (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. 4,6-DIMETHYL-1H-INDOLE-2-CARBOXYLIC ACID | 383132-27-2 [chemicalbook.com]
- 3. Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
